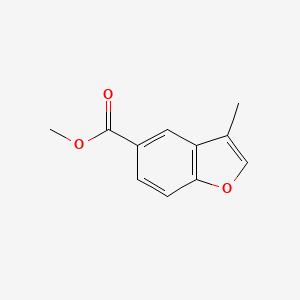![molecular formula C13H26N2 B6164969 (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine CAS No. 1342141-42-7](/img/new.no-structure.jpg)
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The spiro structure imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine typically involves the reaction of 3-azaspiro[5.5]undecane with ethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the catalytic reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spiro compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows the compound to fit into binding sites with high specificity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-azaspiro[5.5]undecane: The parent compound with a similar spiro structure.
2-{3-azaspiro[5.5]undecan-3-yl}ethanol: A derivative with an additional hydroxyl group.
1,3-dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but different heteroatoms.
Uniqueness
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is unique due to its combination of a spiro structure with an amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1342141-42-7 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



